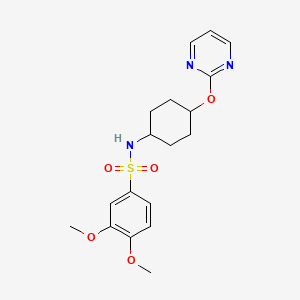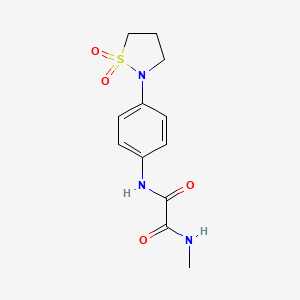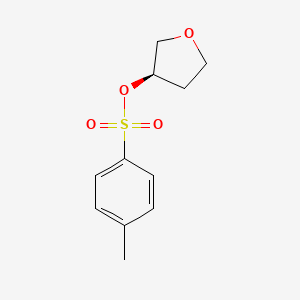![molecular formula C12H16ClN5O B2788814 N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide CAS No. 1282115-36-9](/img/structure/B2788814.png)
N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide, also known as MTG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MTG is a triazole-based compound that has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins in cells, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to exhibit antiviral activity against certain viruses. In addition, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide has several advantages for lab experiments. It is easy to synthesize and has a low cost. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations. It has low solubility in water, which can limit its use in certain experiments. This compound also has limited bioavailability, which can affect its effectiveness in vivo.
Future Directions
There are several future directions for research on N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide. One possible direction is the development of this compound-based metal complexes as potential anticancer agents. Another direction is the investigation of the potential use of this compound as a therapeutic agent for viral infections. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its simple synthesis method, low cost, and stability make it an attractive option for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Synthesis Methods
N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with N-methylglycinamide in the presence of a suitable solvent and a catalyst. The resulting product is then purified using standard methods such as column chromatography.
Scientific Research Applications
N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide has been studied extensively in the field of medicinal chemistry due to its potential applications in drug development. It has been shown to exhibit antimicrobial, antiviral, and anticancer properties. This compound has also been used as a ligand in the development of metal-based drugs.
properties
IUPAC Name |
2-(methylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-13-6-12(18)16-11-4-2-10(3-5-11)7-17-9-14-8-15-17/h2-5,8-9,13H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNSHLSAIHPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-3-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2788731.png)

![1-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2788734.png)


![N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2788740.png)
![4-Azaspiro[2.5]octan-6-OL hcl](/img/structure/B2788741.png)
![2-{8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2788742.png)
![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2788743.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2788745.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2788747.png)
![4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2788748.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole](/img/structure/B2788753.png)
![3,5-Dimethyl-4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2788754.png)